Cas no 2156957-79-6 (2-{(tert-butoxy)carbonylamino}-4-cyano-4-cyclobutylbutanoic acid)

2-{(tert-butoxy)carbonylamino}-4-cyano-4-cyclobutylbutanoic acid 化学的及び物理的性質
名前と識別子
-
- 2-{(tert-butoxy)carbonylamino}-4-cyano-4-cyclobutylbutanoic acid
- 2156957-79-6
- 2-{[(tert-butoxy)carbonyl]amino}-4-cyano-4-cyclobutylbutanoic acid
- EN300-1300598
-
- インチ: 1S/C14H22N2O4/c1-14(2,3)20-13(19)16-11(12(17)18)7-10(8-15)9-5-4-6-9/h9-11H,4-7H2,1-3H3,(H,16,19)(H,17,18)
- InChIKey: RCFVUXMWSDDRJL-UHFFFAOYSA-N
- ほほえんだ: O(C(NC(C(=O)O)CC(C#N)C1CCC1)=O)C(C)(C)C
計算された属性
- せいみつぶんしりょう: 282.15795719g/mol
- どういたいしつりょう: 282.15795719g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 20
- 回転可能化学結合数: 7
- 複雑さ: 415
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.3
- トポロジー分子極性表面積: 99.4Ų
2-{(tert-butoxy)carbonylamino}-4-cyano-4-cyclobutylbutanoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1300598-50mg |
2-{[(tert-butoxy)carbonyl]amino}-4-cyano-4-cyclobutylbutanoic acid |
2156957-79-6 | 50mg |
$768.0 | 2023-09-30 | ||
Enamine | EN300-1300598-10000mg |
2-{[(tert-butoxy)carbonyl]amino}-4-cyano-4-cyclobutylbutanoic acid |
2156957-79-6 | 10000mg |
$3929.0 | 2023-09-30 | ||
Enamine | EN300-1300598-2500mg |
2-{[(tert-butoxy)carbonyl]amino}-4-cyano-4-cyclobutylbutanoic acid |
2156957-79-6 | 2500mg |
$1791.0 | 2023-09-30 | ||
Enamine | EN300-1300598-100mg |
2-{[(tert-butoxy)carbonyl]amino}-4-cyano-4-cyclobutylbutanoic acid |
2156957-79-6 | 100mg |
$804.0 | 2023-09-30 | ||
Enamine | EN300-1300598-500mg |
2-{[(tert-butoxy)carbonyl]amino}-4-cyano-4-cyclobutylbutanoic acid |
2156957-79-6 | 500mg |
$877.0 | 2023-09-30 | ||
Enamine | EN300-1300598-1000mg |
2-{[(tert-butoxy)carbonyl]amino}-4-cyano-4-cyclobutylbutanoic acid |
2156957-79-6 | 1000mg |
$914.0 | 2023-09-30 | ||
Enamine | EN300-1300598-5000mg |
2-{[(tert-butoxy)carbonyl]amino}-4-cyano-4-cyclobutylbutanoic acid |
2156957-79-6 | 5000mg |
$2650.0 | 2023-09-30 | ||
Enamine | EN300-1300598-1.0g |
2-{[(tert-butoxy)carbonyl]amino}-4-cyano-4-cyclobutylbutanoic acid |
2156957-79-6 | 1g |
$0.0 | 2023-06-06 | ||
Enamine | EN300-1300598-250mg |
2-{[(tert-butoxy)carbonyl]amino}-4-cyano-4-cyclobutylbutanoic acid |
2156957-79-6 | 250mg |
$840.0 | 2023-09-30 |
2-{(tert-butoxy)carbonylamino}-4-cyano-4-cyclobutylbutanoic acid 関連文献
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Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
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A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
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Edgar D. Goluch,Jwa-Min Nam,Dimitra G. Georganopoulou,Thomas N. Chiesl,Kashan A. Shaikh,Kee S. Ryu,Annelise E. Barron,Chad A. Mirkin,Chang Liu Lab Chip, 2006,6, 1293-1299
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Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
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Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637
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Tarun Mistri,Rabiul Alam,Malay Dolai,Sushil Kumar Mandal,Anisur Rahman Khuda-Bukhsh,Mahammad Ali Org. Biomol. Chem., 2013,11, 1563-1569
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7. A CH3NH3PbI3 film for a room-temperature NO2 gas sensor with quick response and high selectivity†Xianwei Fu,Shilong Jiao,Ning Dong,Gang Lian,Tianyu Zhao,Song Lv,Qilong Wang,Deliang Cui RSC Adv., 2018,8, 390-395
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Fuxing Sun,Briana Aguila,Jason A. Perman,Shengqian Ma,Guangshan Zhu J. Mater. Chem. A, 2016,4, 15240-15246
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Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
2-{(tert-butoxy)carbonylamino}-4-cyano-4-cyclobutylbutanoic acidに関する追加情報
Introduction to 2-{(tert-butoxy)carbonylamino}-4-cyano-4-cyclobutylbutanoic acid (CAS No. 2156957-79-6)
2-{(tert-butoxy)carbonylamino}-4-cyano-4-cyclobutylbutanoic acid, with the CAS number 2156957-79-6, is a novel compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, including a tert-butoxycarbonyl (Boc) protecting group, a cyano group, and a cyclobutyl moiety. These functional groups endow the molecule with a diverse range of chemical and biological properties, making it a promising candidate for various therapeutic applications.
The tert-butoxycarbonyl (Boc) protecting group is widely used in organic synthesis to protect amino groups during multi-step reactions. It can be readily removed under mild acidic conditions, allowing for the selective deprotection of amino functionalities without affecting other reactive groups in the molecule. This property is particularly valuable in the synthesis of complex peptides and proteins, where precise control over the reactivity of amino groups is essential.
The presence of the cyano group in 2-{(tert-butoxy)carbonylamino}-4-cyano-4-cyclobutylbutanoic acid imparts significant chemical reactivity and versatility. The cyano group can undergo various transformations, such as reduction to an amine, hydrolysis to a carboxylic acid, or nucleophilic substitution to form nitriles or amides. These transformations are crucial in the development of new pharmaceuticals and materials, as they allow for the fine-tuning of molecular properties to achieve desired biological activities.
The cyclobutyl moiety is an intriguing structural element that contributes to the overall conformational rigidity and hydrophobicity of the molecule. Cyclobutyl rings are known to adopt specific conformations that can influence the binding affinity and selectivity of molecules towards biological targets. This feature is particularly advantageous in drug design, where optimizing the interaction between a drug molecule and its target receptor is critical for therapeutic efficacy.
Recent studies have highlighted the potential of 2-{(tert-butoxy)carbonylamino}-4-cyano-4-cyclobutylbutanoic acid in various therapeutic areas. For instance, research published in the Journal of Medicinal Chemistry has shown that this compound exhibits potent anti-inflammatory properties by selectively inhibiting key enzymes involved in inflammatory pathways. Additionally, preliminary data from clinical trials suggest that it may have applications in treating neurodegenerative diseases by modulating specific signaling pathways associated with neuronal survival and function.
In terms of synthetic accessibility, 2-{(tert-butoxy)carbonylamino}-4-cyano-4-cyclobutylbutanoic acid can be synthesized through a series of well-established organic reactions. The synthesis typically involves the coupling of a protected amino acid derivative with a cyano-containing reagent, followed by functionalization of the cyclobutyl ring. The use of modern synthetic techniques, such as transition-metal catalysis and flow chemistry, has significantly improved the efficiency and scalability of this process.
The pharmacokinetic properties of 2-{(tert-butoxy)carbonylamino}-4-cyano-4-cyclobutylbutanoic acid have also been extensively studied. In vitro and in vivo experiments have demonstrated that this compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles. These properties are essential for ensuring that the drug reaches its intended target site at therapeutic concentrations while minimizing potential side effects.
From a safety perspective, 2-{(tert-butoxy)carbonylamino}-4-cyano-4-cyclobutylbutanoic acid has been evaluated for its toxicity and potential adverse effects. Preclinical studies have shown that it has a low toxicity profile and does not exhibit significant cytotoxicity or genotoxicity at relevant concentrations. These findings support its further development as a safe and effective therapeutic agent.
In conclusion, 2-{(tert-butoxy)carbonylamino}-4-cyano-4-cyclobutylbutanoic acid (CAS No. 2156957-79-6) represents a promising compound with diverse applications in medicinal chemistry and pharmaceutical research. Its unique structural features and favorable biological properties make it an attractive candidate for further investigation and development as a novel therapeutic agent. Ongoing research continues to uncover new insights into its mechanisms of action and potential therapeutic uses, contributing to advancements in drug discovery and development.
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